5-(Bromomethyl)-3-(4-chlorophenyl)-1,3-oxazolidin-2-one
Overview
Description
5-(Bromomethyl)-3-(4-chlorophenyl)-1,3-oxazolidin-2-one is a chemical compound that belongs to the oxazolidinone class. This compound is characterized by the presence of a bromomethyl group and a chlorophenyl group attached to an oxazolidinone ring. Oxazolidinones are known for their diverse applications in medicinal chemistry, particularly as antibiotics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Bromomethyl)-3-(4-chlorophenyl)-1,3-oxazolidin-2-one typically involves the reaction of 4-chlorobenzaldehyde with an appropriate amine to form an imine intermediate. This intermediate is then subjected to cyclization with an appropriate reagent to form the oxazolidinone ring. The bromomethyl group is introduced through a bromination reaction using reagents such as N-bromosuccinimide (NBS) under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
5-(Bromomethyl)-3-(4-chlorophenyl)-1,3-oxazolidin-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Cyclization Reactions: The oxazolidinone ring can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for bromination reactions.
Sodium Borohydride (NaBH4): Used for reduction reactions.
Palladium on Carbon (Pd/C): Used for hydrogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with nucleophiles can yield various substituted derivatives of the original compound.
Scientific Research Applications
5-(Bromomethyl)-3-(4-chlorophenyl)-1,3-oxazolidin-2-one has several scientific research applications:
Medicinal Chemistry: Used as a building block for the synthesis of novel antibiotics and other therapeutic agents.
Biological Studies: Employed in studies to understand its interaction with biological targets.
Industrial Applications: Used in the synthesis of complex organic molecules for various industrial applications.
Mechanism of Action
The mechanism of action of 5-(Bromomethyl)-3-(4-chlorophenyl)-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The oxazolidinone ring can also interact with biological targets, contributing to the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
Linezolid: Another oxazolidinone antibiotic with a similar core structure but different substituents.
Tedizolid: A more potent oxazolidinone antibiotic with improved pharmacokinetic properties.
Uniqueness
5-(Bromomethyl)-3-(4-chlorophenyl)-1,3-oxazolidin-2-one is unique due to the presence of the bromomethyl and chlorophenyl groups, which confer specific chemical reactivity and biological activity. These substituents can influence the compound’s interaction with biological targets and its overall pharmacological profile.
Properties
IUPAC Name |
5-(bromomethyl)-3-(4-chlorophenyl)-1,3-oxazolidin-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrClNO2/c11-5-9-6-13(10(14)15-9)8-3-1-7(12)2-4-8/h1-4,9H,5-6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLLOCFSPYKDCOM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(=O)N1C2=CC=C(C=C2)Cl)CBr | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.54 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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